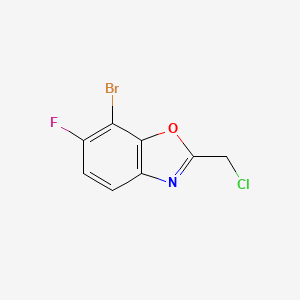

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Description

Properties

Molecular Formula |

C8H4BrClFNO |

|---|---|

Molecular Weight |

264.48 g/mol |

IUPAC Name |

7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole |

InChI |

InChI=1S/C8H4BrClFNO/c9-7-4(11)1-2-5-8(7)13-6(3-10)12-5/h1-2H,3H2 |

InChI Key |

CZKIHLMTBVQLOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(O2)CCl)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

The following technical guide details the properties, synthesis, and application of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole , a highly specialized heterocyclic scaffold used in advanced medicinal chemistry.

High-Value Scaffold for Divergent Drug Discovery

Executive Summary

This compound (Formula: C₈H₄BrClFNO) is a tris-functionalized heterocyclic intermediate designed for the rapid generation of molecular diversity. It features a benzoxazole core equipped with three distinct reactive handles:[1]

-

C-2 Chloromethyl: An electrophilic "anchor" for SN2 coupling with amines, thiols, or alkoxides.

-

C-7 Bromide: A sterically crowded halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-6 Fluoride: A metabolic blocker that modulates pKa and lipophilicity, also serving as a potential site for SNAr under forcing conditions.

This compound acts as a critical building block in the synthesis of PI3K/mTOR inhibitors , sGC stimulators , and Orexin receptor antagonists , where the benzoxazole moiety mimics the adenine/guanine nucleobase or provides a rigid bioisostere for amide bonds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Compound Name | This compound |

| Molecular Formula | C₈H₄BrClFNO |

| Molecular Weight | 264.48 g/mol |

| Core CAS Anchor (Precursor) | 1805533-08-7 (2-Amino-3-bromo-4-fluorophenol) |

| Methyl Analog CAS | 2137660-70-7 (7-Bromo-6-fluoro-2-methyl-1,3-benzoxazole) |

| Predicted LogP | 2.8 – 3.2 (Highly Lipophilic) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| Stability | Moisture sensitive (C-2 chloromethyl is prone to hydrolysis) |

Note on CAS Indexing: While the specific chloromethyl derivative is often synthesized in situ or custom-manufactured, it is derived directly from the commercially indexed precursors CAS 1805533-08-7 and CAS 2137660-70-7 .

Synthesis Protocols

The synthesis of this scaffold requires precise regiocontrol to ensure the bromine and fluorine atoms are positioned correctly (C-7 and C-6) relative to the oxygen and nitrogen of the oxazole ring.

Method A: Cyclodehydration (Primary Route)

This method is preferred for scale-up as it avoids radical halogenation steps that can lead to over-chlorination.

Precursor: 2-Amino-3-bromo-4-fluorophenol (CAS 1805533-08-7).

Step-by-Step Protocol:

-

Reagents: Dissolve 2-Amino-3-bromo-4-fluorophenol (1.0 eq) in anhydrous 1,4-dioxane.

-

Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C in the presence of mild base (K₂CO₃ or Et₃N) to form the intermediate amide.

-

Cyclization: Heat the mixture to reflux (100–110°C) with a dehydrating agent such as POCl₃ (Phosphorus oxychloride) or PPSE (Polyphosphoric acid trimethylsilyl ester).

-

Workup: Quench carefully with ice-water (exothermic). Extract with Ethyl Acetate. Wash with brine and NaHCO₃.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 10% EtOAc/Hexanes).

Method B: Radical Chlorination (Alternative)

Used when the 2-methyl analog is available.

Precursor: 7-Bromo-6-fluoro-2-methyl-1,3-benzoxazole (CAS 2137660-70-7).[4][3][5]

Protocol:

-

Dissolve the 2-methyl precursor in CCl₄ or Trifluorotoluene.

-

Add NCS (N-Chlorosuccinimide) (1.05 eq) and a radical initiator (AIBN or BPO).

-

Reflux under N₂ atmosphere for 4–6 hours.

-

Critical Check: Monitor by LCMS to avoid formation of the dichloromethyl byproduct.

Visualization: Synthesis Workflow

Caption: Divergent synthetic pathways from aminophenol (solid line) or methyl-benzoxazole (dashed line).

Reactivity & Functionalization Map

The utility of this scaffold lies in its orthogonal reactivity . The three functional groups can be engaged sequentially without cross-interference.

Pathway 1: C-2 Nucleophilic Displacement (The "Anchor")

The chloromethyl group is the most reactive site.

-

Reaction: SN2 displacement.

-

Reagents: Primary/Secondary amines (HNR₂), Thiols (HSR), or Alkoxides.

-

Conditions: K₂CO₃/DMF at RT or 60°C.

-

Application: Attaching the "warhead" or solubilizing tail of a drug molecule.

Pathway 2: C-7 Palladium Coupling (The "Core Extension")

The bromine at C-7 is sterically hindered by the C-6 fluorine and the oxazole ring, requiring specialized ligands.

-

Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Catalysts: Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos (Electron-rich, bulky ligands are essential to overcome steric crowding).

-

Application: Extending the aromatic system to bind into deep hydrophobic pockets of enzymes (e.g., Kinase ATP pockets).

Pathway 3: C-6 Fluorine Activation

While generally stable, the C-6 fluorine can undergo SNAr if the benzoxazole ring is sufficiently electron-deficient (e.g., if protonated or alkylated at Nitrogen).

-

Note: In most medicinal chemistry campaigns, the Fluorine is left intact to block metabolic oxidation at this position.

Visualization: Orthogonal Reactivity

Caption: Orthogonal reactivity map showing the three distinct functionalization vectors.

Safety & Handling

-

Hazards: The chloromethyl group is a potent alkylating agent . It is potentially mutagenic and causes severe skin/eye burns (H314, H341).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

-

Neutralization: Quench excess alkylating agent with 10% aqueous Sodium Thiosulfate or dilute Ammonia.

References

-

PubChem. 7-Bromo-2-(chloromethyl)-1,3-benzoxazole (Analog Reference). National Library of Medicine. Link

-

AA Blocks. 7-bromo-6-fluoro-2-methyl-1,3-benzoxazole (Precursor CAS 2137660-70-7).[4][3][5] Catalog Entry.[4][3][6] Link

-

EON Biotech. 2-Amino-3-bromo-4-fluorophenol (Precursor CAS 1805533-08-7). Catalog Entry.[4][3][6] Link

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012).[1][7] Link

-

BenchChem. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes.Link

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. 6671-92-7_8-oxabicyclo[3.2.1]oct-6-eneCAS号:6671-92-7_8-oxabicyclo[3.2.1]oct-6-ene【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. aablocks.com [aablocks.com]

- 5. CAS#:1020502-20-8 | 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide | Chemsrc [chemsrc.com]

- 6. achmem.com [achmem.com]

- 7. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Introduction: The Strategic Importance of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

The benzoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to natural nucleic bases like adenine and guanine allows it to interact effectively with biological macromolecules, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific derivative, this compound, is a highly versatile synthetic intermediate designed for strategic elaboration in drug discovery programs.

This molecule incorporates several key features:

-

A Reactive Electrophilic Center: The 2-(chloromethyl) group serves as a potent electrophile, analogous to a benzylic halide. It is the primary site for nucleophilic attack, enabling the covalent linkage of diverse molecular fragments.

-

A Privileged Heterocyclic Core: The benzoxazole ring system provides a rigid, planar scaffold that is often associated with potent bioactivity.[4]

-

Strategic Halogenation: The bromine and fluorine atoms on the benzene ring offer opportunities for further functionalization through cross-coupling reactions and can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

These application notes provide a comprehensive guide to leveraging the reactivity of the 2-(chloromethyl) group in this compound for the synthesis of novel derivatives via nucleophilic substitution reactions. We will explore the underlying mechanism, critical reaction parameters, and provide detailed, validated protocols for reactions with common classes of nucleophiles.

Mechanistic Rationale: The SN2 Pathway

The reaction of this compound with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This is a single-step process where the nucleophile attacks the electrophilic methylene carbon (-CH₂-) at the same time as the chloride leaving group departs.

Key Mechanistic Features:

-

Electrophile Activation: The carbon atom of the chloromethyl group is highly electrophilic. This is due to the inductive electron-withdrawing effect of the adjacent chlorine atom and, significantly, the delocalization of electron density into the benzoxazole ring system.

-

Backside Attack: The nucleophile attacks the carbon atom from the opposite side of the carbon-chlorine bond. This "backside attack" minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl σ* antibonding orbital.[6]

-

Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are transiently bonded to the central carbon atom.[5]

-

Leaving Group: The chloride ion (Cl⁻) is an effective leaving group as it is the conjugate base of a strong acid (HCl) and is stable in solution.

Caption: General SN2 mechanism on the 2-(chloromethyl)benzoxazole core.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the nucleophilic substitution hinges on the careful selection of reaction parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

-

The Nucleophile (Nu:⁻): The strength of the nucleophile is a primary determinant of reaction rate.

-

Reactivity Trend: S-nucleophiles (thiols/thiolates) > N-nucleophiles (amines) > O-nucleophiles (phenoxides/alkoxides).

-

Causality: Nucleophilicity generally increases with basicity and polarizability. Thiolates are excellent nucleophiles due to the high polarizability of the large sulfur atom. While alkoxides are stronger bases than amines, their charge is more localized on the smaller oxygen atom, and they are more heavily solvated in protic solvents. In polar aprotic solvents, their reactivity is high.

-

-

The Solvent: The choice of solvent is paramount for an SN2 reaction.

-

Recommended: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Dimethyl sulfoxide (DMSO) .

-

Causality: These solvents can dissolve both the polar substrate and the (often charged) nucleophile. Crucially, they solvate the counter-ion (e.g., K⁺) effectively but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 pathway. Protic solvents (like ethanol or water) should be avoided as they solvate and deactivate the nucleophile through hydrogen bonding.[6]

-

-

The Base: A base is often required to deprotonate the nucleophile (e.g., thiol or phenol) to generate the more reactive conjugate base (thiolate or phenoxide). For amine nucleophiles, a base can act as a scavenger for the HCl generated during the reaction.

-

Recommended: Weak, non-nucleophilic inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are ideal for O- and S-nucleophiles. For amine nucleophiles, an excess of the amine itself or a tertiary amine like Triethylamine (Et₃N) can be used. For weakly acidic nucleophiles, a strong base like Sodium Hydride (NaH) may be necessary.[5]

-

Causality: Using a non-nucleophilic base like K₂CO₃ prevents competition with the primary nucleophile. Strong, sterically hindered bases are less likely to participate in side reactions.

-

-

Temperature: Reactions are typically conducted between room temperature and 80 °C.

-

Causality: More reactive nucleophiles (e.g., thiophenol with K₂CO₃) may proceed efficiently at room temperature. Less reactive nucleophiles (e.g., a secondary amine) may require heating to overcome the activation energy barrier. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at elevated temperatures.

-

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is a reactive alkylating agent and should be handled with care.

Protocol 1: Synthesis of 2-(Aminomethyl)benzoxazole Derivatives via N-Alkylation

This protocol details the reaction with a primary or secondary amine nucleophile.

Caption: Workflow for the synthesis of N-substituted derivatives.

Materials and Reagents

| Reagent | Role | Supplier Example |

| This compound | Electrophile | BenchChem |

| Amine Nucleophile (e.g., Piperidine, Morpholine) | Nucleophile | Sigma-Aldrich |

| Triethylamine (Et₃N) or K₂CO₃ | Base | Fisher Scientific |

| Acetonitrile (MeCN), Anhydrous | Solvent | VWR |

| Ethyl Acetate (EtOAc) | Extraction | VWR |

| Saturated Sodium Chloride Solution (Brine) | Work-up | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Fisher Scientific |

| Silica Gel (230-400 mesh) | Stationary Phase | Sorbent Technologies |

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Add the amine nucleophile (1.2 eq) followed by triethylamine (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 2-4 hours until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the organic layer, and wash it sequentially with water (2x) and then brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Representative Data (Hypothetical)

| Nucleophile | Product Name | Expected Yield |

| Piperidine | 7-bromo-6-fluoro-2-(piperidin-1-ylmethyl)-1,3-benzoxazole | 85-95% |

| Morpholine | 4-((7-bromo-6-fluoro-1,3-benzoxazol-2-yl)methyl)morpholine | 80-90% |

Protocol 2: Synthesis of 2-(Thio-substituted-methyl)benzoxazole Derivatives via S-Alkylation

This protocol describes the reaction with a thiol nucleophile, a highly effective reaction.[7]

Caption: Workflow for the synthesis of S-substituted derivatives.

Materials and Reagents

| Reagent | Role |

| This compound | Electrophile |

| Thiol Nucleophile (e.g., Thiophenol, Benzyl Mercaptan) | Nucleophile |

| Potassium Carbonate (K₂CO₃), Anhydrous | Base |

| N,N-Dimethylformamide (DMF), Anhydrous | Solvent |

| Ethyl Acetate (EtOAc), Water, Brine | Work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

| Silica Gel (230-400 mesh) | Stationary Phase |

Procedure

-

Reaction Setup: In a round-bottom flask, suspend anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (approx. 0.2 M).

-

Reagent Addition: Add the thiol nucleophile (1.1 eq) and stir for 10-15 minutes at room temperature. Add a solution of this compound (1.0 eq) in a small amount of DMF.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within 2-8 hours. Monitor progress by TLC.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice-water with stirring. A precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash thoroughly with water (3x) to remove residual DMF, followed by a brine wash (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Representative Data (Hypothetical)

| Nucleophile | Product Name | Expected Yield |

| Thiophenol | 7-bromo-6-fluoro-2-((phenylthio)methyl)-1,3-benzoxazole | 90-98% |

| Benzyl Mercaptan | 2-((benzylthio)methyl)-7-bromo-6-fluoro-1,3-benzoxazole | 90-98% |

Protocol 3: Synthesis of 2-(Alkoxymethyl)benzoxazole Derivatives via O-Alkylation

This protocol, a variation of the Williamson ether synthesis, is effective for phenols and, with a stronger base, for alcohols.[8]

Caption: Workflow for the synthesis of O-substituted derivatives.

Materials and Reagents

| Reagent | Role |

| This compound | Electrophile |

| Phenol/Alcohol Nucleophile (e.g., Phenol, 4-Methoxyphenol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% in oil) | Base |

| N,N-Dimethylformamide (DMF), Anhydrous | Solvent |

| Ethyl Acetate (EtOAc), Water, Brine | Work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

| Silica Gel (230-400 mesh) | Stationary Phase |

Procedure

-

Reaction Setup: To a flask containing anhydrous DMF, add the phenol or alcohol nucleophile (1.1 eq).

-

Deprotonation: Add the base. For phenols, add potassium carbonate (1.5 eq). For less acidic alcohols, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir until deprotonation is complete (e.g., cessation of H₂ evolution for NaH).

-

Reagent Addition: Add a solution of this compound (1.0 eq) in DMF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (50 °C) may be required for less reactive alcohols. Monitor by TLC.

-

Work-up: Cool the reaction mixture. If NaH was used, quench very carefully by the slow, dropwise addition of water at 0 °C. Pour the mixture into water and extract with ethyl acetate (3x).

-

Extraction & Concentration: Combine the organic layers, wash with water (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography.

Representative Data (Hypothetical)

| Nucleophile | Product Name | Expected Yield |

| Phenol | 7-bromo-6-fluoro-2-(phenoxymethyl)-1,3-benzoxazole | 75-85% |

| 4-Methoxyphenol | 7-bromo-6-fluoro-2-((4-methoxyphenoxy)methyl)-1,3-benzoxazole | 80-90% |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficiently reactive nucleophile/conditions. | Increase temperature. Use a stronger base (e.g., NaH instead of K₂CO₃ for alcohols). Use a more polar solvent like DMSO. |

| Deactivated reagents or wet solvent. | Use freshly opened, anhydrous solvents. Ensure base is dry and active. | |

| Formation of Side Products | Reaction temperature is too high or time is too long. | Lower the reaction temperature and monitor closely by TLC to stop the reaction upon completion. |

| Competing elimination reaction (rare for this substrate). | Use a less sterically hindered, more nucleophilic base. | |

| Difficult Purification | Co-elution of product and starting material. | Optimize the eluent system for column chromatography (e.g., use a shallower gradient). |

| Residual DMF in the crude product. | Ensure thorough washing with water during the work-up phase. |

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of novel, highly functionalized benzoxazole derivatives. The protocols provided herein are based on robust and well-established SN2 methodology and can be adapted for a wide array of nitrogen, sulfur, and oxygen nucleophiles. By carefully controlling the choice of nucleophile, base, and solvent, researchers can efficiently generate diverse chemical libraries, paving the way for the discovery of new therapeutic agents and chemical probes.

References

-

Lester, R. P., Bham, T., Bousfield, T. W., Lewis, W., & Camp, J. E. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477. [Link]

-

PubMed. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. J Org Chem. [Link]

-

Sci-Hub. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. [Link]

-

PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

-

MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]

-

PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

-

MDPI. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. MDPI. [Link]

- Loudon, G. M. & Parise, J. (n.d.). Alkyl Halides and Nucleophilic Substitution. Chapter 7.

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

-

CORE. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

-

ResearchGate. (2025). Benzoxazole: The molecule of diverse pharmacological importance. ResearchGate. [Link]

-

Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. [Link]

-

International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Int J Res Rev. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Application Note: Strategic Utilization of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole in Kinase Inhibitor Design

Executive Summary

This guide details the synthetic utility and medicinal chemistry applications of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole (referred to herein as Scaffold 76F ). This molecule represents a "privileged structure" in kinase drug discovery due to its ability to simultaneously access the ATP-binding hinge region and the solvent-exposed front of the kinase domain.

Key Value Proposition:

-

Orthogonal Functionalization: The C2-chloromethyl and C7-bromo moieties possess distinct reactivity profiles (

vs. Pd-catalyzed cross-coupling), allowing for controlled, divergent library synthesis. -

Metabolic Stability: The C6-fluorine atom blocks a common site of oxidative metabolism (P450-mediated hydroxylation) while modulating the

of the benzoxazole ring system. -

Kinase Relevance: This scaffold is structurally homologous to core motifs found in inhibitors of PI3K , mTOR , VEGFR , and Aurora Kinases .

Structural Analysis & Pharmacophore Mapping

To effectively use Scaffold 76F, one must understand how it maps to a typical kinase ATP-binding pocket.

The "Head and Tail" Strategy

-

The Head (C7-Bromo): The bromine atom at position 7 is positioned to face the hydrophobic pocket (Gatekeeper region) or extend along the hinge. It is the site for introducing aryl/heteroaryl groups via Suzuki-Miyaura coupling to establish selectivity.

-

The Core (Benzoxazole): The nitrogen atom (N3) often serves as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Hinge Backbone NH).

-

The Tail (C2-Chloromethyl): This group points toward the solvent front (ribose binding pocket). The highly reactive alkyl chloride allows for the attachment of solubilizing groups (morpholines, piperazines) or covalent warheads (acrylamides) via nucleophilic substitution.

Visualization of Binding Mode

The following diagram illustrates the theoretical binding mode of a Scaffold 76F-derived inhibitor within a generic kinase pocket.

Caption: Pharmacophore mapping of Scaffold 76F. The C7 position targets the hydrophobic pocket, while the C2 position extends into the solvent front.

Experimental Protocols

Safety Warning: this compound is a potent alkylating agent. It acts as a skin and respiratory sensitizer. All operations must be performed in a fume hood using double nitrile gloves.

Synthetic Strategy: The "Tail-First" Approach

While the C7-bromo group is stable, the C2-chloromethyl group is prone to hydrolysis or side reactions under the basic, heated conditions of Suzuki coupling. Therefore, Protocol A (Substitution) should generally precede Protocol B (Coupling) .

Protocol A: C2-Alkylation (The "Tail" Synthesis)

Objective: Install a solubilizing amine (e.g., Morpholine) at the C2 position.

Reagents:

-

Scaffold 76F (1.0 eq)

-

Secondary Amine (e.g., Morpholine, 1.2 eq)

- (Potassium Carbonate, anhydrous, 2.0 eq)

-

Acetonitrile (MeCN, anhydrous) or DMF

Procedure:

-

Preparation: Dissolve Scaffold 76F in anhydrous MeCN (0.1 M concentration) in a round-bottom flask.

-

Addition: Add

followed by the dropwise addition of the secondary amine at 0°C.-

Note: The C2-chloromethyl is highly reactive. Low temperature prevents bis-alkylation or exotherms.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the chloride mass (M) and appearance of the amine adduct (M-Cl+Amine).

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash chromatography is usually required to remove excess amine.

Data Table: Typical Yields for Protocol A

| Nucleophile | Conditions | Time | Yield | Notes |

| Morpholine | MeCN, | 2 h | 88% | Standard PI3K motif |

| N-Boc-Piperazine | DMF, | 4 h | 82% | Requires heating |

| Sodium Methanethiolate | THF, 0°C | 1 h | 91% | Thioether linkage |

Protocol B: C7-Suzuki Coupling (The "Head" Synthesis)

Objective: Extend the scaffold into the hydrophobic pocket using the C7-Bromine handle.

Reagents:

-

Product from Protocol A (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

-

Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and palladium catalyst. Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed Dioxane and aqueous

. -

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–4 hours.

-

Critical Step: Ensure strict oxygen exclusion to prevent homocoupling of the boronic acid or oxidation of the benzoxazole.

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water.[1] Extract and concentrate.[1]

-

Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) is recommended for final kinase inhibitors to ensure >95% purity.

Workflow Visualization

The following diagram outlines the divergent synthesis workflow, highlighting the decision points for library generation.

Caption: Divergent synthesis workflow. Step 1 stabilizes the reactive alkyl chloride, creating a robust intermediate for diverse Suzuki couplings in Step 2.

Analytical Validation (QC)

To ensure the integrity of the synthesized inhibitors, the following analytical signals must be verified.

NMR Interpretation ( NMR, 400 MHz, DMSO- )

-

The "Tail" (

): The chloromethyl protons in the starting material appear as a singlet around -

The "Core" (Ar-H): The 6-Fluoro substituent simplifies the aromatic region. Expect a doublet (coupling with F) for the proton at C5, and a doublet/multiplet for the proton at C4.

-

The "Head" (Coupling): Successful Suzuki coupling is confirmed by the disappearance of the specific benzoxazole pattern and the integration of the new aryl protons.

LCMS Diagnostic

-

Isotopic Pattern: The starting material (Scaffold 76F) will show a distinct mass pattern due to

(1:1 ratio) AND -

Intermediate: After Step 1 (Amine substitution), the Cl pattern disappears, but the Br pattern (1:1 doublet) must remain.

-

Final Product: After Step 2, the Br pattern disappears.

References

-

BenchChem. (2025).[2] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. Retrieved from

-

El-Shoukrofy, M. S., et al. (2026).[3] Novel benzoxazole-based hybrids as multi-target inhibitors of aromatase, EGFR, and PI3K with potential anti-breast cancer activity.[3] Bioorganic & Medicinal Chemistry.[2][4][5][6] Retrieved from

-

Zhang, H., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.[7] Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Conditions.[8] Retrieved from

-

Smolecule. (2024). 7-Bromo-5-chloro-1,3-benzoxazole: Biological Activity and Applications. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel benzoxazole-based hybrids as multi-target inhibitors of aromatase, EGFR, and PI3K with potential anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 7-Bromo-5-chloro-1,3-benzoxazole | 1226072-54-3 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Strategic Functionalization of the Chloromethyl Group in 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole

Abstract

This document provides a comprehensive technical guide for the chemical modification of 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The strategic location of three distinct reactive sites—the benzoxazole core, the bromine atom, and the highly labile chloromethyl group—offers a rich platform for molecular diversification. This guide focuses primarily on the functionalization of the chloromethyl group, a potent electrophilic handle for introducing a wide array of functional moieties via nucleophilic substitution. We will explore the underlying chemical principles, provide detailed, field-proven protocols for various transformations, and discuss the orthogonal reactivity that allows for subsequent modifications at the bromine locus.

Introduction: The 7-Bromo-6-fluoro-benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in drug discovery, forming the structural core of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific scaffold, 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole, is a particularly valuable building block. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.[1]

However, the most immediate and versatile point of functionalization is the chloromethyl group at the 4-position. As a benzylic chloride, it exhibits heightened reactivity towards nucleophiles, proceeding readily through a low-energy SN2 transition state or, under certain conditions, via a resonance-stabilized SN1 carbocation intermediate.[4][5][6] This reactivity allows for the direct and efficient introduction of nitrogen, oxygen, sulfur, and carbon-based functional groups, making it an ideal starting point for library synthesis in drug development programs.

This guide will systematically detail the protocols to harness the reactivity of this key functional group.

The Chloromethyl Group: A Hub of Reactivity

The synthetic utility of the chloromethyl group stems from the polarization of the carbon-chlorine bond, which renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[7] This allows for a plethora of substitution reactions where the chlorine atom is displaced by a new functional group, significantly expanding the molecular diversity accessible from a single precursor.[8][9]

Caption: Versatility of the chloromethyl group for nucleophilic substitution.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the functionalization of 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Benzylic Amines (N-Alkylation)

The introduction of a nitrogen-containing moiety is a common objective in medicinal chemistry. This can be achieved by reacting the chloromethyl compound with primary or secondary amines. A mild, non-nucleophilic base is typically required to scavenge the HCl generated during the reaction.

Protocol 3.1.1: General Amination

-

Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to a concentration of 0.1-0.2 M.

-

Addition of Reagents: Add the desired primary or secondary amine (1.2-1.5 eq) to the solution, followed by the addition of a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the mixture at room temperature (20-25 °C) or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Typical Yield |

| Morpholine | K₂CO₃ | DMF | 25 | 85-95% |

| Piperidine | K₂CO₃ | MeCN | 50 | 80-90% |

| Benzylamine | DIPEA | DMF | 60 | 75-85% |

| Diethylamine | K₂CO₃ | MeCN | 50 | 70-80% |

Synthesis of Benzylic Ethers and Esters (O-Alkylation)

Alcohols, phenols, and carboxylic acids can serve as effective nucleophiles to generate the corresponding ethers and esters. For alcohols and phenols, a strong base is often required to deprotonate the hydroxyl group, increasing its nucleophilicity.

Protocol 3.2.1: Williamson Ether Synthesis

-

Reagent Setup: In a flame-dried flask under N₂, add the alcohol or phenol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous THF at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

-

Addition of Electrophile: Cool the resulting alkoxide solution back to 0 °C and add a solution of 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3.2.2: Esterification with Carboxylate Salts

-

Reagent Setup: Dissolve the carboxylic acid (1.2 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq) in DMF.

-

Salt Formation: Stir the mixture at room temperature for 1 hour to form the carboxylate salt in situ.

-

Addition of Electrophile: Add 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole (1.0 eq) to the mixture.

-

Reaction: Heat the reaction to 60 °C and stir for 4-8 hours. Monitor by TLC.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3.1.1.

Synthesis of Benzylic Nitriles (Cyanation)

The nitrile group is a valuable functional group that can be readily converted into amines, carboxylic acids, or amides.

Protocol 3.3.1: Cyanide Substitution

-

Reagent Setup: Dissolve 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Addition of Nucleophile: Add sodium cyanide (NaCN, 1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.

-

Reaction: Stir the mixture at 40-50 °C for 2-6 hours. Monitor by TLC.

-

Work-up: Pour the reaction mixture into a vigorously stirred aqueous solution of sodium hypochlorite (bleach) to quench and oxidize any residual cyanide. Extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purification: Purify by flash column chromatography.

Orthogonal Reactivity: Functionalizing the Bromine Atom

A key advantage of the 7-Bromo-6-fluoro-benzoxazole scaffold is the ability to perform sequential, orthogonal functionalization. After modifying the chloromethyl group, the bromine atom at the 7-position remains available for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex molecular fragments.

Caption: Orthogonal strategy for dual functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[10][11][12]

Protocol 4.1.1: Suzuki-Miyaura Coupling

-

Reagent Setup: To a flask, add the 7-bromo-benzoxazole derivative (from Step 1, 1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a solvent mixture, typically dioxane/water (4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction to 80-100 °C under an inert atmosphere and stir for 6-16 hours. Monitor by LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of a carbon-nitrogen bond, providing an alternative route to N-arylated products that may not be accessible via direct aromatic substitution.[13][14][15]

Protocol 4.2.1: Buchwald-Hartwig Amination

-

Reagent Setup: In a glovebox or under an inert atmosphere, combine the 7-bromo-benzoxazole derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Solvent: Add anhydrous toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor by LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The 7-Bromo-6-fluoro-4-(chloromethyl)benzoxazole scaffold is a powerful platform for the synthesis of complex molecules. The high reactivity of the chloromethyl group provides a primary site for introducing diverse functionality through well-established nucleophilic substitution reactions. Furthermore, the orthogonal reactivity of the 7-bromo position enables subsequent, late-stage modifications via palladium-catalyzed cross-coupling. The protocols detailed in this guide offer reliable and reproducible methods for researchers, scientists, and drug development professionals to unlock the full synthetic potential of this valuable building block.

References

-

Pfeiffer, W. D. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Georg Thieme Verlag. [Link]

-

Warshawsky, A., & Deshe, A. (1987). Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. Reactive Polymers, Ion Exchangers, Sorbents, 6(2-3), 233-239. [Link]

-

Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (2026, January 23). Tejle Chemicals. [Link]

-

Narayana, B., et al. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Proceedings of the Indian Academy of Sciences - Section A, 88(4), 263-268. [Link]

-

Rossi, R. A., & de Rossi, R. H. (2002). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 102(12), 4389-4442. [Link]

-

Bunnett, J. F., & Reinheimer, J. D. (1960). ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Journal of the American Chemical Society, 82(14), 3613-3617. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. [Link]

-

Olah, G. A., & Tolgyesi, W. S. (1961). New studies in aromatic chloromethylation. Durham E-Theses. [Link]

-

SN2 Reaction: 2o Benzyl Chloride with HS-. ChemTube3D. [Link]

-

Mąkosza, M., & Wojciechowski, K. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. Organic Letters, 21(15), 6030-6033. [Link]

-

Rios-Lombardía, N., et al. (2022). Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions. Molecules, 27(3), 942. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Chloromethylation of Aromatic Compounds. ResearchGate. [Link]

-

Zhang, H., et al. (2011). Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives via η3-Benzylpalladium Intermediates: A New Strategy for Catalytic Dearomatization. Organic Letters, 13(19), 5240-5243. [Link]

-

Mąkosza, M., & Wojciechowski, K. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. PubMed. [Link]

-

Chloromethyl: compounds, synthesis and safety. Chempanda. [Link]

- WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

-

Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4305-4308. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

-

Platonov, V. E. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine notes. [Link]

-

Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles. ResearchGate. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

-

Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE. [Link]

-

Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

-

Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. wjpsonline.com [wjpsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. nbinno.com [nbinno.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

High-Fidelity Synthesis of Bioactive Benzoxazole Derivatives via 2-(Chloromethyl)benzoxazole Intermediates

Abstract & Strategic Overview

Benzoxazoles represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum bioactivity including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] While direct C2-arylation is common, the 2-(chloromethyl)benzoxazole intermediate offers a superior "divergent synthesis" strategy. The electrophilic chloromethyl handle (

This guide details a robust, two-stage workflow:

-

Scaffold Synthesis: High-yield cyclization of 2-aminophenol using chloroacetic acid/chloride.

-

Library Diversification: Nucleophilic displacement protocols to install bioactive amine or thiol moieties.

Strategic Reaction Pathway

The following logic flow illustrates the critical decision points and reaction pathways for this synthesis.

Figure 1: Strategic workflow for the divergent synthesis of benzoxazole derivatives via chloromethyl intermediates.

Protocol 1: Synthesis of 2-(Chloromethyl)benzoxazole[3]

Objective: To synthesize the electrophilic core scaffold from 2-aminophenol. Mechanism: Acid-catalyzed condensation followed by cyclodehydration.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11]

-

Precursor: 2-Aminophenol (99% purity)

-

Reagent: Chloroacetic acid (Solid) or Chloroacetyl chloride (Liquid - Handle with extreme care)

-

Catalyst/Solvent: Polyphosphoric Acid (PPA) OR 4N Hydrochloric Acid (HCl).

-

Note: While PPA is traditional, 4N HCl is often preferred for easier workup and reduced viscosity [1].

-

-

Workup: Sodium bicarbonate (

), Ethyl Acetate, Brine.

Step-by-Step Methodology (HCl Method)

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-aminophenol (10 mmol, 1.09 g) and chloroacetic acid (15 mmol, 1.42 g) in 4N HCl (20 mL).

-

Expert Insight: Using a 1.5x excess of chloroacetic acid drives the equilibrium toward the intermediate amide.

-

-

Reflux (Cyclization): Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (~100°C) for 4–6 hours .

-

Monitoring: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1). The starting aminophenol (

) should disappear, and a new non-polar spot (

-

-

Quenching & Neutralization: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (~100 g). Carefully neutralize the solution to pH 7–8 using solid

or 10% NaOH solution.-

Critical Step: The product may precipitate as a solid upon neutralization.[3]

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers and wash with brine. Dry over anhydrous -

Purification: Evaporate the solvent under reduced pressure. Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane:EtOAc gradient) if necessary.

-

Yield Expectation: 70–85%.[4]

-

Appearance: Off-white to pale yellow solid.

-

Protocol 2: Library Diversification (Nucleophilic Substitution)

Objective: Functionalization of the chloromethyl core with secondary amines to generate bioactive derivatives.

Mechanism:

Materials

-

Substrate: 2-(Chloromethyl)benzoxazole (from Protocol 1).

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperazine, Pyrrolidine).

-

Base: Potassium Carbonate (

, anhydrous) or Triethylamine ( -

Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology

-

Reaction Setup: In a dry reaction vial, dissolve 2-(chloromethyl)benzoxazole (1.0 mmol) in anhydrous Acetonitrile (5 mL).

-

Nucleophile Addition: Add Potassium Carbonate (2.0 mmol, 2 equiv) followed by the Secondary Amine (1.2 mmol, 1.2 equiv).

-

Expert Insight: If using a volatile amine, add it last. For amine salts, add an extra equivalent of base.

-

-

Reaction Conditions: Stir the mixture at 60–80°C for 4–8 hours .

-

Note: Highly nucleophilic amines (e.g., piperidine) may react at room temperature, while sterically hindered amines require heating.

-

-

Workup:

-

Method A (Precipitation): Pour into ice-cold water. If the product is solid, filter and wash with water.[3]

-

Method B (Extraction): Remove solvent in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM).

-

-

Validation: The disappearance of the chloromethyl signal in NMR (see Section 5) confirms conversion.

Analytical Validation & Data

To ensure scientific integrity, synthesized compounds must be validated against expected spectral signatures.

Key NMR Signatures ( NMR, 400 MHz, )

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Benzoxazole Ar-H | 7.30 – 7.80 | Multiplets | Characteristic 4-proton aromatic pattern. |

| 4.75 – 4.85 | Singlet | Key signal to monitor. Disappears upon substitution. | |

| 3.80 – 4.00 | Singlet | Upfield shift indicates successful | |

| Amine | 2.50 – 3.70 | Triplets | Distinctive methylene protons of the added ring. |

Bioactivity Correlation (SAR)

Research indicates that the linker length and the nature of the amine significantly impact bioactivity:

-

Antimicrobial: Piperazine derivatives often show higher potency against Gram-positive bacteria due to increased basicity and lipophilicity [2].

-

Anticancer: Morpholine derivatives have shown promise in HCT-116 cell lines by modulating apoptosis pathways [3].

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Incomplete cyclization (Open amide intermediate remains). | Increase reflux time or switch to PPA at 140°C if HCl reflux is insufficient. |

| Hydrolysis of | Moisture in solvent or prolonged exposure to aqueous base. | Use anhydrous solvents for Protocol 2. Minimize time in aqueous workup. |

| Dialkylation | Primary amine used as nucleophile. | Use secondary amines or a large excess of primary amine to prevent over-alkylation. |

| Skin Irritation | 2-(Chloromethyl)benzoxazole is a potent alkylator. | Safety: Handle all chloromethyl intermediates in a fume hood. Double-glove. |

References

-

Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole and benzoxazole derivatives. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole Derivatives. Source: MDPI (Molecules). URL:[Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Source: Chemistry Central Journal (via PMC). URL:[Link]

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles. Source: Journal of Organic Chemistry (ACS).[5] URL:[Link]

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sci-Hub. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles / The Journal of Organic Chemistry, 2016 [sci-hub.jp]

Preparation of 7-Bromo-6-fluoro-2-(mercaptomethyl)benzoxazole Derivatives

Application Note: AN-SYN-BZ-042

Abstract & Strategic Significance

The 7-bromo-6-fluoro-2-(mercaptomethyl)benzoxazole scaffold represents a high-value "privileged structure" in drug discovery. The specific substitution pattern offers a unique trifunctional platform:

-

6-Fluoro: Enhances metabolic stability (blocking P450 oxidation) and modulates lipophilicity.

-

7-Bromo: A sterically hindered but reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.

-

2-Mercaptomethyl: A flexible linker (-CH₂SH) distinct from the rigid 2-mercapto (thione) tautomer. This aliphatic thiol serves as a potent nucleophile for bioconjugation or fragment linking.

This guide details a robust, scalable protocol for synthesizing this scaffold, prioritizing the thiourea method for thiol generation to minimize disulfide dimerization, a common failure mode in direct sulfhydration.

Retrosynthetic Analysis & Pathway

To ensure regiochemical integrity, the benzoxazole core is constructed after installing the halogen substituents on the benzene ring. The 2-(mercaptomethyl) tail is generated via a chloromethyl intermediate to avoid handling unstable thioglycolic acid derivatives at high temperatures.

Figure 1: Retrosynthetic logic flow prioritizing the stable chloromethyl intermediate.

Experimental Protocols

Phase 1: Cyclization to 2-(Chloromethyl) Intermediate

Objective: Construct the benzoxazole ring while installing the electrophilic chloromethyl handle. Precursor: 2-Amino-6-bromo-5-fluorophenol (Synthesized via nitration/reduction of 3-fluoro-4-bromophenol).

Reagents:

-

2-Amino-6-bromo-5-fluorophenol (1.0 eq)

-

2-Chloro-1,1,1-trimethoxyethane (1.2 eq) [Preferred over chloroacetyl chloride for milder conditions]

-

Solvent: Ethanol (anhydrous) or Dioxane

-

Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Protocol:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the aminophenol (10 mmol) in anhydrous Ethanol (50 mL).

-

Activate: Add pTSA (0.5 mmol). Stir at room temperature for 10 minutes under Nitrogen atmosphere.

-

Addition: Add 2-Chloro-1,1,1-trimethoxyethane (12 mmol) dropwise.

-

Note: If using Chloroacetyl chloride, use Toluene as solvent and reflux for 4 hours; however, the ortho-ester method (trimethoxyethane) yields cleaner products for electron-deficient phenols.

-

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting aminophenol (polar) should disappear, replaced by a less polar UV-active spot.

-

Workup: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold MeOH.

-

If solution remains clear: Concentrate in vacuo to ~10 mL, pour into ice water (100 mL), and filter the resulting solid.

-

-

Yield: Expect 85–90% of 2-(chloromethyl)-7-bromo-6-fluorobenzoxazole .

Phase 2: Thiolation via Isothiouronium Salt

Objective: Convert the chloromethyl group to a mercaptomethyl group without forming disulfide dimers. Mechanism: S-alkylation of thiourea followed by mild alkaline hydrolysis.

Reagents:

-

Intermediate A (from Phase 1) (1.0 eq)

-

Thiourea (1.1 eq)

-

Solvent: Ethanol (absolute)

-

Hydrolysis Base: NaOH (2.5 eq, 1M aqueous solution)

-

Stabilizer: DTT (Dithiothreitol) or TCEP (trace)

Protocol:

-

Salt Formation:

-

Dissolve Intermediate A (5 mmol) in Ethanol (25 mL).

-

Add Thiourea (5.5 mmol).

-

Reflux for 2 hours.[1] The product will convert to the isothiouronium chloride salt, which often precipitates as a white crystalline solid.

-

Checkpoint: TLC will show a baseline spot (salt).

-

Cool and filter the salt. Wash with cold ether to remove unreacted organic impurities.

-

-

Hydrolysis (The Critical Step):

-

Suspend the isothiouronium salt in degassed water (20 mL). Crucial: Degas water with N₂ for 15 mins to prevent oxidation.

-

Add 1M NaOH (12.5 mL) dropwise under N₂ flow.

-

Heat gently to 60°C for 1 hour. The solution will become clear, then cloudy as the free thiol forms (thiols are less soluble in water than the salt).

-

Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 5–6.

-

Extraction: Extract immediately with Ethyl Acetate (3 x 30 mL).

-

Stabilization: Add a trace amount of DTT (10 mg) to the organic layer if the product is prone to dimerization.

-

Dry over Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize from Hexane/CH₂Cl₂ if necessary.

-

Storage: Store under Argon at -20°C.

-

Workflow Visualization & Troubleshooting

The following diagram outlines the decision logic during the purification phase, specifically addressing the common "Disulfide Problem."

Figure 2: Purification logic tree highlighting the remediation of disulfide byproducts.

Analytical Data & Validation

To validate the synthesis, compare your data against these expected values.

| Analytical Method | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (400 MHz, DMSO-d6) | δ 13.0 (br s, 1H) | -SH (Exchangeable, often broad) |

| δ 7.65 (d, J=6.5 Hz, 1H) | Ar-H (C4 position, splitting by F) | |

| δ 7.45 (d, J=8.5 Hz, 1H) | Ar-H (C5 position, splitting by F) | |

| δ 4.10 (d, J=7.0 Hz, 2H) | -CH₂-SH (Couples with SH proton) | |

| 13C NMR (100 MHz, DMSO-d6) | δ 165.2 (C2), 158.5 (d, C-F), 105.3 (C-Br) | Distinctive C-F coupling and C2 shift |

| HRMS (ESI-) | [M-H]⁻ calc. 261.93 | Negative mode is preferred for thiols |

| IR (KBr) | 2550–2600 cm⁻¹ (weak) | S-H stretch (Diagnostic) |

| 1620 cm⁻¹ | C=N stretch (Benzoxazole ring) |

Note on NMR: The methylene protons (-CH₂-) at C2 often appear as a doublet due to coupling with the thiol proton. If D₂O exchange is performed, this collapses to a singlet.

Safety & Handling

-

Fluorinated Aromatics: Precursors may cause skin irritation. Use gloves.

-

Thiourea: Suspected carcinogen. Handle in a fume hood.

-

Thiols: The final product has a potent, disagreeable odor. All glassware must be bleached (sodium hypochlorite) before removal from the fume hood to oxidize residual thiols.

References

-

General Benzoxazole Synthesis

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019.

-

Mercaptomethylation Protocols

- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives. MDPI, 2023.

-

Halogenated Precursor Chemistry

-

Thiourea Method for Thiols

- Organic Syntheses, Coll. Vol. 3, p. 363 (1955). (The classic authoritative method for isothiouronium hydrolysis).

Sources

Troubleshooting & Optimization

Troubleshooting instability of 2-(chloromethyl)benzoxazoles in basic conditions

Topic: Troubleshooting Instability in Basic Conditions Ticket Type: Advanced Chemical Methodology Guide Status: Active

Executive Summary: The Electrophilic Paradox

The instability of 2-(chloromethyl)benzoxazole (2-CMB) in basic conditions arises from "Electrophilic Dualism." Researchers often treat 2-CMB purely as an alkylating agent (via the chloromethyl group), ignoring that the C2 position of the benzoxazole ring is a masked imidate.

In the presence of bases, two competing pathways exist:

-

Desired Pathway: SN2 displacement of the chloride (Alkylation).

-

Degradation Pathway: Nucleophilic attack at the C2 position, leading to ring opening (formation of o-aminophenol derivatives) or hydrolysis to benzoxazolone.

This guide provides the diagnostic tools and protocols to suppress Pathway 2 and maximize Pathway 1.

Module 1: Diagnostic Q&A

Use these questions to identify if your reaction has already failed or to predict potential failure points.

Q1: My reaction mixture turned from pale yellow to dark brown/black within minutes of adding the base. What happened? A: You likely triggered rapid ring opening followed by oxidative polymerization.

-

The Cause: Strong bases (hydroxides, alkoxides) or unhindered amines attack the C2=N bond. The resulting o-aminophenol byproduct is highly susceptible to oxidation in air, creating dark tarry mixtures (similar to the darkening of an apple slice, but chemically accelerated).

-

The Fix: Switch to a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) and ensure the solvent is strictly anhydrous.

Q2: I see a new spot on TLC that doesn't move (baseline), but my starting material is gone. Is this the product? A: Likely not. This is often the hydrolyzed ring-opened species.

-

The Test: Perform a crude NMR. If the characteristic benzoxazole aromatic pattern (two doublets, two triplets) is disrupted and you see a broad singlet around 9.0–10.0 ppm (phenolic OH) or a shift in the methylene protons, the ring has opened.

-

Mechanism: The base attacked C2, breaking the C-O bond, forming an N-(2-hydroxyphenyl)acetamide derivative.

Q3: Can I use sodium ethoxide (NaOEt) or sodium hydride (NaH) to speed up the reaction? A: Absolutely not.

-

Reason: Alkoxides are hard nucleophiles that will attack the hard electrophile (C2) faster than they displace the soft electrophile (CH₂Cl). NaH often causes deprotonation of the methylene group (forming an enamine-like anion) which leads to self-condensation/polymerization.

Module 2: Mechanistic Topology (The "Why")

The following diagram illustrates the competition between the desired substitution and the fatal ring-opening degradation.

Figure 1: Mechanistic divergence of 2-(chloromethyl)benzoxazole. Path A represents the target SN2 reaction. Path B represents the base-mediated degradation.

Module 3: Optimization Protocols

To stabilize 2-CMB, you must decouple basicity from nucleophilicity.

Table 1: Base & Solvent Compatibility Matrix

| Base Type | Specific Reagent | Suitability | Risk Factor | Mechanism of Failure |

| Strong/Hard | NaOH, KOH, LiOH | CRITICAL FAIL | High | Rapid hydrolysis and C2 attack (Ring Opening). |

| Alkoxides | NaOMe, NaOEt, tBuOK | FAIL | High | C2 attack (Imidate formation) or Elimination. |

| Inorganic (Weak) | K₂CO₃, Cs₂CO₃ | GOOD | Low | Safe if dry. Water traces lead to hydrolysis. |

| Tertiary Amines | Et₃N (TEA) | MODERATE | Medium | Can form quaternary salts with SM; hygroscopic. |

| Hindered Amines | DIPEA (Hünig's Base) | EXCELLENT | Very Low | Steric bulk prevents C2 attack; low nucleophilicity. |

Protocol: Controlled Nucleophilic Substitution

Target: Reaction of 2-CMB with a secondary amine or thiol.

Reagents:

-

Substrate: 2-(chloromethyl)benzoxazole (1.0 equiv)

-

Nucleophile: Amine/Thiol (1.1 equiv)

-

Base: DIPEA (1.2 equiv) or anhydrous K₂CO₃ (2.0 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid DMF if possible due to difficulty in removing without aqueous workup.

Step-by-Step Workflow:

-

Preparation (0 min):

-

Flame-dry glassware under Nitrogen/Argon.

-

Dissolve the Nucleophile and Base in the solvent first. Cool to 0°C.

-

Why? Pre-cooling suppresses the kinetic energy available for the higher-activation-energy ring-opening pathway.

-

-

Addition (5-15 min):

-

Dissolve 2-CMB in a minimal amount of solvent.

-

Add the 2-CMB solution dropwise to the nucleophile/base mixture.

-

Why? Keeping the electrophile concentration low relative to the nucleophile minimizes self-condensation.

-

-

Reaction (1-4 hours):

-

Quench & Workup:

-

Dilute with EtOAc/Ether.

-

Wash with cold water or brine.

-

Critical: Do not use acidic washes (e.g., 1M HCl) if your product is basic, but also avoid strong basic washes (1M NaOH) which can degrade the product during extraction.

-

Module 4: Storage & Handling

-

The "Pink" Warning: Pure 2-(chloromethyl)benzoxazole should be a white to off-white solid/crystalline powder. If it turns pink or red, autocatalytic decomposition (HCl generation) has begun.

-

Recrystallization: If purification is needed, recrystallize from dry hexanes or heptane. Avoid ethanol/methanol (solvolysis risk).

-

Storage: Store at -20°C under inert atmosphere.

References

-

Reactivity of 2-trichloromethylbenzoxazoles

-

Ring Opening Mechanisms

-

Hydrolytic Stability

-

Nucleophilic Substitution Principles

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

Handling moisture sensitivity of 2-(chloromethyl)benzoxazole intermediates

Introduction

2-(Chloromethyl)benzoxazole (CAS: 143708-33-2 or related derivatives) is a critical electrophilic building block used in the synthesis of bioactive molecules, including VEGFR inhibitors and antimicrobial agents.[1][2][3][4] Its reactivity stems from the "benzylic-like" activation of the chloromethyl group by the adjacent oxazole ring.

However, this activation comes with a cost: high susceptibility to hydrolysis . Improper handling leads to the formation of 2-(hydroxymethyl)benzoxazole and hydrogen chloride (HCl). Crucially, the release of HCl can trigger an autocatalytic degradation loop , leading to ring-opening and total sample loss.

This guide provides a self-validating system for handling this intermediate, moving beyond "keep it dry" to explaining the mechanistic consequences of moisture intrusion.

Module 1: The Science of Instability

To handle this compound effectively, you must understand how it fails. The degradation is not a single step; it is a cascade.

The Degradation Cascade

-

Primary Hydrolysis: Atmospheric moisture attacks the electrophilic methylene carbon (

mechanism), displacing chloride. -

Acid Generation: This reaction releases HCl.

-

Autocatalysis: The benzoxazole nitrogen is basic. It becomes protonated by the released HCl, making the C-2 position of the ring highly electrophilic.

-

Ring Opening (Catastrophic Failure): Water attacks the C-2 position of the protonated ring, breaking the heterocycle and forming N-(2-hydroxyphenyl)-2-chloroacetamide derivatives, which rapidly oxidize to brown/pink tars.

Figure 1: The autocatalytic degradation pathway. Note how HCl generation accelerates the destruction of the ring system.

Module 2: Storage & Handling Protocols

Storage Specifications

| Parameter | Specification | Rationale |

| Temperature | -20°C (Freezer) | Slows the kinetics of nucleophilic attack by residual moisture. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and blankets the solid. |

| Container | Amber Glass with PTFE-lined Septum | Amber glass prevents UV-induced radical dechlorination. PTFE liners prevent leaching of plasticizers. |

| Desiccant | P₂O₅ or Activated Sieves (in desiccator) | Secondary containment in a desiccator is required. Silica gel is often insufficient for long-term storage of this active halide. |

Handling Workflow

-

Cold-Start Rule: Allow the container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating the degradation cascade described in Figure 1.

-

The "Schlenk" Standard: Do not weigh this compound on an open bench for critical reactions. Use a glovebox or an inert gas flush during transfer.[5]

Module 3: Troubleshooting (FAQ)

Q1: My white solid has turned pink/light brown. Is it usable?

-

Diagnosis: The color indicates oxidation of phenol derivatives resulting from ring opening . This means HCl has already accumulated.

-

Action:

-

Dissolve a small sample in

. -

Check Proton NMR.[3] Look for a broad singlet at ~9-10 ppm (phenolic OH) or amide protons.

-

Verdict: If the impurity is <5%, recrystallize immediately (see Module 4). If >10%, discard; the HCl will destroy your nucleophile in the next step.

-

Q2: I see a new spot on TLC at the baseline. What is it?

-

Diagnosis: 2-(Hydroxymethyl)benzoxazole (the hydrolysis product) is significantly more polar than the chloromethyl starting material due to hydrogen bonding.

-

Action: Run the TLC with 1% Triethylamine (TEA) in the eluent. If the spot streaks or moves, it is likely the acidic hydrolysis product or the ring-opened amide.

Q3: My yield is low during nucleophilic substitution (e.g., with an amine).

-

Diagnosis: Competition between your nucleophile and water.

-

Fix:

-

Did you use a base scavenger (e.g.,

or DIPEA)? -

Crucial: Add the base before adding the 2-(chloromethyl)benzoxazole. This neutralizes any trace HCl immediately, preventing the autocatalytic ring opening.

-

Module 4: Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if your material has slightly degraded (turned off-white).

-

Solvent Selection: Use anhydrous n-heptane (non-polar) or a mix of Heptane/Toluene (9:1) . Avoid ethanol/methanol, as they can undergo solvolysis with the chloromethyl group at high temperatures.

-

Dissolution: Heat the solvent to 60°C. Add the solid until saturated.

-

Filtration: If there is a brown insoluble gum (polymerized material), filter rapidly through a hot glass frit under a nitrogen blanket.

-

Crystallization: Cool slowly to room temperature, then to -20°C.

-

Drying: Filter the white needles and dry under high vacuum (

mbar) for 4 hours. Do not heat above 40°C during drying.

Protocol B: Safe Synthesis Setup (Moisture Exclusion)

When synthesizing the intermediate from o-aminophenol and chloroacetic acid.

Figure 2: Synthesis workflow emphasizing water removal. Failure to remove water during synthesis leads to immediate hydrolysis of the product.

Key Technical Note: The cyclization reaction produces water. If you do not remove this water (via Dean-Stark trap or molecular sieves), the equilibrium will prevent full conversion, and the water will hydrolyze your product in situ.

References

-

Synthesis and Reactivity of 2-(Chloromethyl)

- Journal of Agricultural and Food Chemistry. "Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives." (Describes the parallel synthesis and purification logic for chloromethyl-heterocycles).

-

General Handling of Moisture Sensitive Reagents

- Sigma-Aldrich Technical Bulletin. "Preservation of Moisture-Sensitive Chemical Reagents."

-

Hydrolysis Mechanisms of Benzoxazoles

-

Journal of the Chemical Society, Perkin Transactions 2.[6] "Kinetics and mechanisms for the hydrolysis of benzoxazoles." (Details the acid-catalyzed ring-opening mechanism).

-

-

Preparation of 2-(Chloromethyl)

- PrepChem. "Preparation of 2-(Chloromethyl)benzoxazole.

Sources

- 1. pg.gda.pl [pg.gda.pl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

13C NMR chemical shifts of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Part 1: Executive Summary & Core Directive

The Challenge: In medicinal chemistry, the 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole scaffold represents a high-value electrophilic intermediate. Its tri-halogenated nature creates a unique electronic environment that complicates routine NMR assignment. The combination of a strongly electronegative fluorine (C6), a heavy shielding bromine (C7), and a reactive chloromethyl handle (C2) results in significant peak splitting and chemical shift perturbations compared to the unsubstituted parent heterocycle.

The Solution: This guide provides a comparative structural analysis , benchmarking the target molecule against established analogs (e.g., 2-(chloromethyl)benzoxazole). By isolating the specific spectral contributions of the 6-Fluoro and 7-Bromo substituents, this document serves as a self-validating protocol for confirming the identity of this complex scaffold during synthesis.

Part 2: Technical Analysis & Comparative Data

Structural Assignment & Chemical Shift Logic

The 13C NMR spectrum of this molecule is defined by three dominant effects:

-

The Fluorine "Beacon" (C6): The 19F nucleus acts as a spin-active probe, splitting the C6 signal into a large doublet (

Hz) and coupling to adjacent carbons (C5, C7, C7a). -

The Bromine "Shield" (C7): The heavy atom effect of bromine typically shields the ipso carbon (C7), moving it upfield (lower ppm) despite its electronegativity.

-

The Reactive Handle (C2-Methyl): The chloromethyl group provides a distinct aliphatic signal significantly deshielded by the chlorine and the benzoxazole ring current.

Comparative Shift Table: Target vs. Baseline